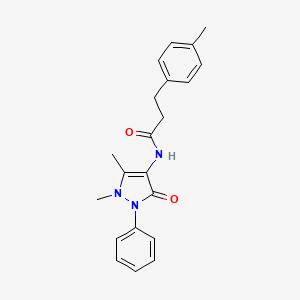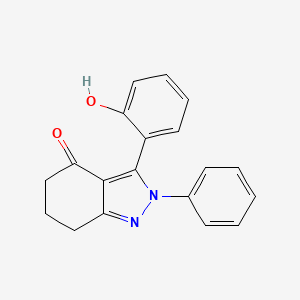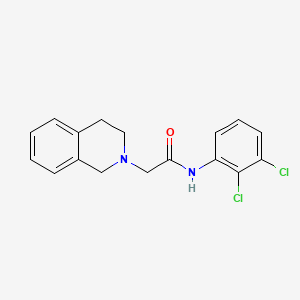![molecular formula C19H15N3O3 B4435390 N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B4435390.png)
N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine
説明
N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine, also known as PBF-509, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PBF-509 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a receptor that has been implicated in various neurological and psychiatric disorders.
科学的研究の応用
N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant and anxiolytic effects in preclinical models of depression and anxiety. N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine has also been investigated for its potential use in the treatment of addiction, as mGluR5 has been implicated in drug-seeking behavior.
作用機序
N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 has been implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety, depression, and addiction. N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine binds to the allosteric site of mGluR5 and prevents its activation by glutamate, which is the endogenous ligand for the receptor.
Biochemical and Physiological Effects
N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to decrease glutamate release in the prefrontal cortex and amygdala, which are brain regions involved in emotional regulation. N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that is involved in neuronal survival, growth, and differentiation. N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine has been shown to have antidepressant and anxiolytic effects in preclinical models of depression and anxiety.
実験室実験の利点と制限
N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine has also been shown to have good pharmacokinetic properties, including high brain penetration and long half-life. However, N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not been established. N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine also has some off-target effects, which need to be taken into consideration when interpreting the results of experiments.
将来の方向性
There are several future directions for research on N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia. Another direction is to investigate its mechanism of action and its effects on various physiological and pathological processes. Further studies are also needed to establish the safety and efficacy of N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine in humans. Finally, the development of more selective and potent mGluR5 antagonists is needed to improve the specificity and efficacy of this class of compounds.
特性
IUPAC Name |
3-[(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-15(24)10-11-20-19-17-16(13-8-4-5-9-14(13)25-17)21-18(22-19)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSRTOZGNXZWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)NCCC(=O)O)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4435309.png)
![5-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4435318.png)




![2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435368.png)


![ethyl [(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B4435380.png)
![N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435398.png)
![2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4435406.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435413.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4435416.png)